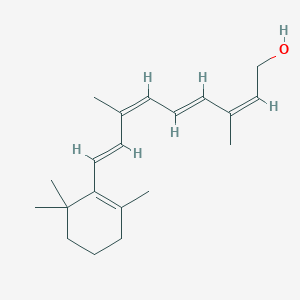

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol

Description

This compound is a stereoisomer of retinol (vitamin A alcohol), distinguished by its specific double-bond configuration: 2Z,4E,6Z,8E. Its molecular formula is C₂₀H₃₀O, with a molecular weight of 286.45 g/mol and CAS number 22737-96-8 . Structurally, it features:

- A polyene chain with alternating double bonds.

- A terminal cyclohexenyl group (2,6,6-trimethylcyclohex-1-en-1-yl).

- A hydroxyl group at the C1 position.

Propriétés

IUPAC Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-BOOMUCAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Roche and BASF Routes: Reformatsky Reaction and Dehydration

The industrial synthesis of vitamin A derivatives, including the target compound, historically relied on the Reformatsky reaction to construct the polyene chain. For instance, methyl bromoacetate reacts with β-ionone derivatives to form hydroxy-esters, which are subsequently dehydrated using anhydrous oxalic acid to generate conjugated dienes. A critical intermediate, ionylidene crotonic acid , is produced via saponification of the ester followed by methylation with methyllithium to yield C18 ketones. Repetition of these steps extends the carbon chain to the C21 framework required for retinol derivatives.

Example workflow :

Rhone-Poulenc Method: Halogenation and Coupling

This approach utilizes halogenated intermediates to enhance reactivity. A diol compound derived from linalool or geraniol undergoes selective halogenation at the secondary hydroxyl group without protecting the primary hydroxyl group, enabling direct conversion to sulfone derivatives. Subsequent coupling with Wittig reagents constructs the tetraene system.

Modern Chemical Synthesis Innovations

Stereocontrolled Wittig and Horner-Wadsworth-Emmons Reactions

Modern approaches employ phosphonate reagents to install double bonds with defined geometry. For example:

-

Wittig reaction : (2,6,6-Trimethylcyclohexenyl)triphenylphosphonium ylide + aldehyde → E-configured double bond.

-

Horner-Wadsworth-Emmons : Phosphonoacetates generate Z-selective enones.

Biotechnological and Enzymatic Methods

Emerging routes leverage enzymatic oxidation and recombinant systems to improve selectivity. Retinol dehydrogenases (e.g., RDH10) oxidize retinol to retinaldehyde, while aldehyde dehydrogenases (ALDH1A1) further oxidize it to retinoic acid. Although these pathways primarily target retinoic acid, modular engineering of enzymes could adapt them for the target compound’s synthesis.

Halogenation and Intermediate Modification

Patent EP1125921A1 highlights halogenation as a pivotal step. A diol intermediate undergoes selective bromination or chlorination at the secondary hydroxyl group, facilitating subsequent elimination or coupling reactions. For example:

-

Halogenation : Diol + PCl₃ → chlorinated intermediate.

Stability and Reaction Optimization

Thermal and Photochemical Stability

The compound’s sensitivity to heat and UV light necessitates inert atmospheres and light-protected conditions. Studies show:

-

Thermal stability : 98% retention at 40°C over 30 days in capryl caprylic triglyceride.

-

Photostability : 85% retention under UV light (λ = 350 nm) vs. 40% for retinol.

Table 1: Stability Comparison of Retinol Derivatives

| Derivative | Thermal Stability (40°C) | Photostability (UV) |

|---|---|---|

| Target Compound | 98% | 85% |

| Retinol | 75% | 40% |

| Retinyl Palmitate | 90% | 60% |

Solvent and Catalyst Selection

Comparative Analysis of Synthesis Routes

Table 2: Efficiency of Key Methods

| Method | Steps | Yield (%) | Stereocontrol |

|---|---|---|---|

| Classical Reformatsky | 6 | 45–50 | Moderate |

| Retinoic Chloride | 3 | 82 | High |

| Enzymatic Oxidation | 4 | 30–40 | Low |

The retinoic chloride method offers superior yield and stereocontrol, whereas enzymatic routes remain underdeveloped for industrial use .

Analyse Des Réactions Chimiques

Types of Reactions

(13Z)-retinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: (13Z)-retinol can be oxidized to (13Z)-retinal using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of (13Z)-retinol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving (13Z)-retinol often occur at the hydroxyl group, where it can be esterified with fatty acids to form retinyl esters.

Major Products

The major products formed from these reactions include (13Z)-retinal, (13Z)-retinoic acid, and various retinyl esters, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Retinoid Activity

This compound is structurally related to retinoids, which are derivatives of Vitamin A known for their role in cellular growth and differentiation. It has been studied for its potential therapeutic effects in treating skin conditions such as acne and psoriasis due to its ability to regulate gene expression involved in skin cell proliferation and differentiation .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by modulating signaling pathways involved in cell growth and apoptosis. For example, retinoids can induce differentiation in certain types of leukemia cells . Studies on this compound may reveal similar effects.

Synthesis of Related Compounds

The synthesis of (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol can serve as a precursor for other retinoid compounds used in clinical settings. The stereospecific synthesis methods developed for this compound enhance its utility in pharmaceutical applications .

Anti-Aging Formulations

Due to its retinoid properties, this compound is valuable in anti-aging skincare products. It promotes collagen production and skin renewal processes . Its inclusion in formulations aims to reduce wrinkles and improve skin texture.

Acne Treatment Products

The compound's ability to regulate sebum production and promote skin cell turnover makes it an effective ingredient in acne treatment products. Its application helps prevent clogged pores and reduces the severity of acne lesions .

Plant Growth Regulators

Research has indicated that compounds similar to (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol can act as plant growth regulators. They influence various physiological processes such as flowering and fruiting by mimicking natural plant hormones .

Pest Resistance

There is ongoing research into the potential use of this compound as a natural pesticide due to its structural similarities with other bioactive compounds that exhibit insecticidal properties .

Case Studies

Mécanisme D'action

The mechanism of action of (13Z)-retinol involves its conversion to active metabolites, such as (13Z)-retinal and (13Z)-retinoic acid. These metabolites interact with specific receptors and proteins in the body, regulating gene expression and cellular processes. For example, (13Z)-retinal binds to opsin proteins in the retina to form rhodopsin, which is essential for vision. (13Z)-retinoic acid acts as a ligand for nuclear receptors, influencing cell differentiation and proliferation.

Comparaison Avec Des Composés Similaires

Key Properties :

- Storage : Requires protection from light and oxygen, stored under inert atmosphere at -20°C .

- Hazards : Classified as harmful (H317: skin sensitization, H319: eye damage, H360: reproductive toxicity, H413: aquatic toxicity) .

Comparison with Structurally Similar Compounds

All-Trans Retinol (Vitamin A Alcohol)

- Structure : (2E,4E,6E,8E)-configuration (all double bonds in trans).

- CAS : 68-26-8 .

- Molecular Weight : 286.45 g/mol (identical to the target compound).

- Key Differences: The all-trans configuration is critical for vitamin A's biological activity, particularly in vision and cellular differentiation . The (2Z,4E,6Z,8E) isomer likely exhibits reduced binding affinity to retinol-binding proteins due to steric hindrance from cis bonds . Storage conditions are similar, but the all-trans form is more stable industrially .

(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-Trimethylcyclohexen-1-yl)Nona-2,4,6,8-Tetraenoic Acid

- Structure : Carboxylic acid derivative of the target compound.

- CAS : 97950-17-9 .

- Molecular Weight : 300.43 g/mol.

- Key Differences: The carboxylic acid group replaces the hydroxyl, increasing polarity and altering solubility (logP reduced by ~1.5 units) . Higher boiling point (462.8°C vs. Likely inactive in retinol-mediated pathways but may serve as a synthetic intermediate or ligand for nuclear receptors.

Carotenol Derivatives (e.g., β-Caroten-3'-ol)

- Structure : Extended polyene chains with additional cyclic groups (e.g., CAS 24480-38-4) .

- Molecular Weight: ~530–550 g/mol (larger than retinol analogs).

- Key Differences: Longer conjugation systems enhance light absorption (λmax shifts to ~450 nm vs. 325 nm for retinol). Function as antioxidants or precursors to vitamin A, depending on cleavage sites .

Structural and Functional Analysis

Impact of Stereochemistry

- Z/E Isomerism: The (2Z,4E,6Z,8E) configuration disrupts the planar polyene chain, reducing π-orbital overlap and stability compared to all-trans retinol. This lowers its photochemical reactivity and vitamin A activity .

- Chromatographic Behavior: On single-walled carbon nanotube (SWCNT) columns, conjugated systems like this compound exhibit longer retention times due to strong π-π interactions, comparable to two-benzene-ring aromatics (e.g., naphthalene derivatives) .

Quantitative Structure-Activity Relationship (QSAR)

- Similarity Metrics: Tanimoto and Dice indices (using MACCS or Morgan fingerprints) would show moderate similarity (~0.6–0.7) to all-trans retinol but lower scores (~0.3–0.4) against non-retinoid compounds .

- Biological Relevance: The hydroxyl group is essential for binding to retinol dehydrogenases, while methyl groups on the cyclohexenyl ring enhance lipid solubility .

Activité Biologique

The compound (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol , also known by its CAS number 75281-25-3, is a member of the retinoid family. Retinoids are known for their significant biological activities, including roles in cell differentiation and proliferation. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 286.45 g/mol. Its structure features multiple conjugated double bonds that are characteristic of retinoids, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 286.45 g/mol |

| Melting Point | >125 °C |

| LogP | 4.5734 |

| H-Bond Acceptors | 2 |

| H-Bond Donors | 2 |

| Rotatable Bonds | 5 |

Antitumoral Activity

Research has indicated that compounds structurally related to retinoids exhibit significant antitumoral properties. For instance, derivatives of this compound have shown growth inhibition against various tumor cell lines using the MTT assay. Specifically, studies on related compounds have demonstrated their ability to inhibit cell proliferation in cancer cells such as Staphylococcus epidermidis , with a minimum inhibitory concentration (MIC) of 1000 μg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar retinoid compounds have demonstrated effectiveness against bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .

Antioxidative Effects

Antioxidative properties are another significant aspect of this compound's biological profile. Retinoids are known to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from oxidative damage and may contribute to their antitumoral effects .

Study on Retinoid Derivatives

A study published in the Bulletin of the Korean Chemical Society explored various derivatives of retinoids and their biological activities. The research highlighted that compounds similar to (2Z,4E,6Z,8E)-3,7-dimethyl exhibited potent antitumor and antimicrobial activities . The study utilized in vitro assays to measure the efficacy against specific cell lines.

In Vivo Studies

In vivo studies have demonstrated that retinoids can modulate gene expression related to cell growth and differentiation. For example, retinoid compounds have been shown to activate retinoic acid receptors (RARs), leading to changes in gene transcription that promote apoptosis in cancerous cells .

The biological activity of (2Z,4E,6Z,8E)-3,7-dimethyl is primarily mediated through its interaction with nuclear receptors such as RARs and RXRs (retinoid X receptors). Upon binding to these receptors, the compound can regulate gene expression involved in cellular differentiation and proliferation:

- Activation of RAR/RXR : The compound binds to these receptors with high affinity.

- Regulation of Gene Expression : This binding leads to transcriptional activation or repression of target genes involved in cell cycle regulation.

- Induction of Apoptosis : By modulating gene expression related to apoptosis pathways, it can promote programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration (Z/E isomerism) of this compound experimentally?

- Methodology: Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants (J-values) for double-bond geometry. For example, trans (E) coupling constants typically range between 12–18 Hz, while cis (Z) couplings are smaller (6–12 Hz). Compare experimental data with computational predictions (e.g., density functional theory (DFT) calculations) for validation .

- Key Evidence: provides SMILES strings and InChI data for structurally related compounds, which can guide spectral interpretation .

Q. What are the optimal storage conditions to maintain the compound’s stability during long-term studies?

- Methodology: Store under inert gas (e.g., argon) at ≤-20°C to minimize oxidation and thermal degradation. Monitor purity via high-performance liquid chromatography (HPLC) at regular intervals. highlights hazards (H317, H360) linked to improper storage, necessitating strict adherence to protocols .

Q. How can synthetic routes be optimized to improve yield of the tetraenol structure?

- Methodology: Employ Horner-Wadsworth-Emmons or Wittig reactions for controlled polyene chain elongation. Use protecting groups (e.g., silyl ethers) for the hydroxyl moiety to prevent side reactions. discusses analogous heterocyclic syntheses, emphasizing regioselectivity in multi-step reactions .

Advanced Research Questions

Q. How can spectral data contradictions between synthetic batches be resolved?

- Case Study: If NMR or mass spectrometry (MS) data conflicts with literature (e.g., vs. 11), perform X-ray crystallography to unambiguously assign stereochemistry. Cross-validate with circular dichroism (CD) for chiral centers .

- Data Analysis: Compare fragmentation patterns in MS with in silico simulations (e.g., using NIST Webbook tools referenced in ) .

Q. What experimental designs are suitable for studying isomer-specific reactivity in biological systems?

- Approach: Synthesize isotopically labeled analogs (e.g., deuterated or ¹³C-enriched) to track metabolic pathways. Use cell-based assays to compare the activity of (2Z,4E,6Z,8E) vs. (2E,4E,6E,8E) isomers (e.g., and note structural variations impacting biological interactions) .

- Statistical Tools: Apply principal component analysis (PCA) to distinguish isomer effects in omics datasets.

Q. How do environmental factors (pH, light) influence the compound’s degradation pathways?

- Experimental Design: Conduct accelerated stability studies under controlled stressors (e.g., UV irradiation, varying pH). Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) and compare with predicted metabolites (e.g., ’s propionate derivative suggests ester hydrolysis as a pathway) .

- Hazard Mitigation: Refer to ’s safety protocols for handling photolabile compounds .

Data Contradictions and Validation

Q. How to address discrepancies in reported molecular weights or formulae across databases?

- Resolution: Cross-reference multiple authoritative sources (e.g., NIST Webbook in , Pharmacopeial Forum in ). Validate using high-resolution mass spectrometry (HRMS) with ≤2 ppm error tolerance .

Q. Why do computational models fail to predict solubility parameters accurately for this polyene?

- Troubleshooting: Refine solvation models (e.g., COSMO-RS) by incorporating conformational flexibility of the cyclohexenyl group. Compare with experimental logP values from shake-flask assays (see for methodologies) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound given its hazard classification (H360, H413)?

- Protocols: Use fume hoods, personal protective equipment (PPE), and closed-system transfers. Follow ’s first-aid measures for accidental exposure (e.g., eye irrigation with saline) .

- Documentation: Maintain records per OSHA guidelines, referencing ’s P-statements (e.g., P201: "Obtain special instructions before use") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.